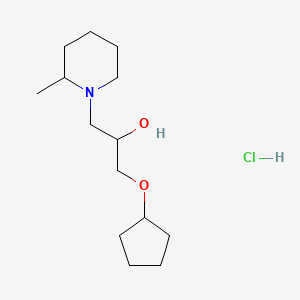
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and is involved in various neurological disorders.
Applications De Recherche Scientifique
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential therapeutic properties in various neurological disorders such as stroke, epilepsy, and chronic pain. The NMDA receptor is involved in the pathophysiology of these disorders, and this compound's selective antagonism of this receptor makes it a promising candidate for treatment.
Mécanisme D'action
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride selectively binds to the NMDA receptor's glycine site, preventing the binding of glycine and subsequently blocking the receptor's ion channel. This results in a reduction in calcium influx and a decrease in excitatory neurotransmitter release, ultimately leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound's selective antagonism of the NMDA receptor has been shown to produce a range of biochemical and physiological effects. These include a reduction in glutamate release, a decrease in calcium influx, and a decrease in neuronal excitability. This compound has also been shown to have neuroprotective properties, reducing neuronal damage and apoptosis in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride's selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its potency and selectivity can vary depending on experimental conditions, and its use in vivo may be limited due to its poor bioavailability and short half-life.
Orientations Futures
There are several potential future directions for research on 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. These include the development of more potent and selective NMDA receptor antagonists, the investigation of this compound's potential therapeutic properties in other neurological disorders such as Alzheimer's disease and schizophrenia, and the exploration of this compound's effects on other neurotransmitter systems. Additionally, further studies are needed to optimize this compound's pharmacokinetic properties and to develop effective delivery methods for in vivo use.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties in various neurological disorders. Its selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in these disorders. However, further research is needed to optimize its pharmacokinetic properties and to develop effective delivery methods for in vivo use.
Méthodes De Synthèse
The synthesis of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves the reaction of 1-(cyclopentyloxy)propan-2-ol with 2-methylpiperidine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity and yield of this compound can be improved through further purification techniques such as recrystallization or chromatography.
Propriétés
IUPAC Name |
1-cyclopentyloxy-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2.ClH/c1-12-6-4-5-9-15(12)10-13(16)11-17-14-7-2-3-8-14;/h12-14,16H,2-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJWGHXIENXYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2884199.png)
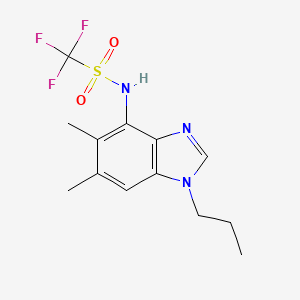
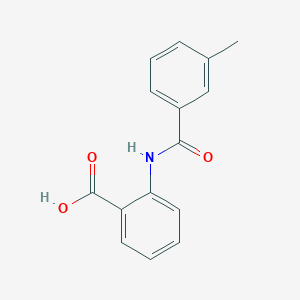
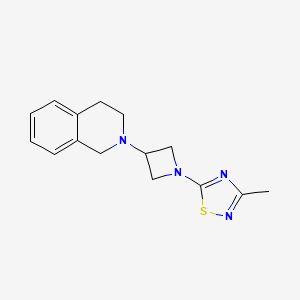

acetate](/img/structure/B2884206.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)

![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)
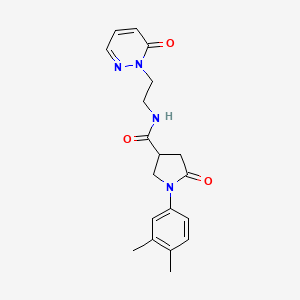
![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)
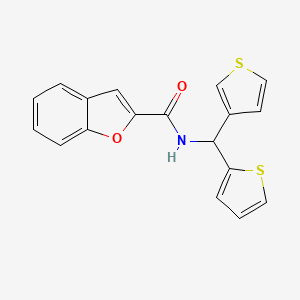
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)
